molecular formula C12H13N3O2 B1343819 5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylic acid CAS No. 443107-13-9

5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1343819
CAS No.: 443107-13-9
M. Wt: 231.25 g/mol
InChI Key: BUIOXPURLQOTLB-UHFFFAOYSA-N
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Description

5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a phenylethyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications to introduce the amino and carboxylic acid groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.

    5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylate: The ester derivative of the compound.

    5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxaldehyde: Contains an aldehyde group instead of a carboxylic acid group.

Uniqueness

5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both amino and carboxylic acid groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

5-amino-1-(2-phenylethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c13-11-10(12(16)17)8-14-15(11)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7,13H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIOXPURLQOTLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=C(C=N2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621519
Record name 5-Amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443107-13-9
Record name 5-Amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of conc. H2SO4 (15 mL) and water (15 mL) was treated with 5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carbonitrile (5.0 g, 23.6 mmol), heated at 60° C. for 1 h, poured into water, extracted with EtOAc, dried (MgSO4), concentrated in vacuo, and recrystallised (EtOAc/MeOH) to give the title compound (2.53 g, 47%) as a cream solid.
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Quantity
15 mL
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15 mL
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5 g
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0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
47%

Synthesis routes and methods II

Procedure details

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